molecular formula C14H22N2O4Si B14413539 2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate CAS No. 80510-91-4

2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate

Cat. No.: B14413539
CAS No.: 80510-91-4
M. Wt: 310.42 g/mol
InChI Key: HLFKNJHQJYSZCC-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring and a dioxazasilocane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate typically involves the reaction of pyridine-3-carboxylic acid with 2-(2,2-dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can enhance the efficiency of the reaction and reduce the production time.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate involves its interaction with specific molecular targets. The pyridine ring can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dioxazasilocane moiety may enhance the compound’s stability and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione:

    Pyridine-3-carboxylic acid: This compound shares the pyridine ring but does not have the dioxazasilocane moiety.

Uniqueness

2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate is unique due to the combination of the pyridine ring and the dioxazasilocane moiety. This dual structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

80510-91-4

Molecular Formula

C14H22N2O4Si

Molecular Weight

310.42 g/mol

IUPAC Name

2-(2,2-dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-3-carboxylate

InChI

InChI=1S/C14H22N2O4Si/c1-21(2)19-10-7-16(8-11-20-21)6-9-18-14(17)13-4-3-5-15-12-13/h3-5,12H,6-11H2,1-2H3

InChI Key

HLFKNJHQJYSZCC-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(OCCN(CCO1)CCOC(=O)C2=CN=CC=C2)C

Origin of Product

United States

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